molecular formula C12H17N3O B15207387 3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide

3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B15207387
M. Wt: 219.28 g/mol
InChI Key: WLPFGAAYVYZNCH-UHFFFAOYSA-N
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Description

3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Biological Activity

3-Ethyl-N-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms, and relevant research findings.

  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.27 g/mol
  • CAS Number : [insert CAS number if known]

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to disease pathways, similar to other isoquinoline derivatives.
  • Receptor Modulation : It could interact with various receptors in the body, influencing cellular signaling pathways.

Antiviral Activity

Research has indicated that derivatives of dihydroisoquinolines exhibit antiviral properties. For instance, certain compounds have shown activity against the hepatitis C virus (HCV) with effective concentrations (EC50) below 10 μM, suggesting that similar structures might confer antiviral efficacy to this compound .

Anticancer Potential

Some studies have reported that isoquinoline derivatives possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) indicates that modifications to the isoquinoline structure can significantly enhance anticancer activity .

Neuroprotective Effects

Compounds related to this compound have shown promise in neuroprotection. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antiviral activity against HCV with EC50 values < 10 μM for related compounds.
Study BReported significant cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents.
Study CInvestigated neuroprotective properties in vitro, showing reduced apoptosis in neuronal cultures exposed to oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Hydroxyl Group Positioning : The position of the hydroxyl group can affect binding affinity and biological activity.
  • Alkyl Substituents : Variations in alkyl chain length and branching can enhance or reduce activity.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

3-ethyl-N'-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide

InChI

InChI=1S/C12H17N3O/c1-2-11-7-9-5-3-4-6-10(9)8-15(11)12(13)14-16/h3-6,11,16H,2,7-8H2,1H3,(H2,13,14)

InChI Key

WLPFGAAYVYZNCH-UHFFFAOYSA-N

Isomeric SMILES

CCC1CC2=CC=CC=C2CN1/C(=N/O)/N

Canonical SMILES

CCC1CC2=CC=CC=C2CN1C(=NO)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.